molecular formula C19H16F4N2O2 B6173398 (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide CAS No. 2053901-33-8

(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

カタログ番号 B6173398
CAS番号: 2053901-33-8
分子量: 380.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results . The molecular structure is typically determined based on information available in databases, and if the substance is well-defined, its identity is not claimed confidential, and there is sufficient information available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results . Typically, these properties would be determined through laboratory analysis and would include factors such as melting point, boiling point, density, molecular formula, and molecular weight .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results . Safety information would typically be provided in material safety data sheets and would include hazard classifications and labelling .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves the synthesis of the pyrrolidine ring, followed by the introduction of the fluorine and trifluoromethyl groups, and finally the addition of the carboxamide group.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "3-trifluoromethylbenzaldehyde", "methylamine", "sodium borohydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Synthesis of pyrrolidine ring", "a. Condensation of 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2-fluoro-1,3-diphenylpropan-1-one", "b. Reduction of 2-fluoro-1,3-diphenylpropan-1-one with sodium borohydride in ethanol to form (3S,4S)-3-hydroxy-4-phenylpyrrolidine", "c. Protection of the hydroxyl group with acetic anhydride and triethylamine to form (3S,4S)-1-acetoxy-3-hydroxy-4-phenylpyrrolidine", "d. Reaction of (3S,4S)-1-acetoxy-3-hydroxy-4-phenylpyrrolidine with 3-trifluoromethylbenzaldehyde in the presence of sodium methoxide to form (3S,4S)-1-acetoxy-3-(3-trifluoromethylphenyl)-4-phenylpyrrolidine", "e. Removal of the acetoxy group with sodium hydroxide in water to form (3S,4S)-3-(3-trifluoromethylphenyl)-1-hydroxy-4-phenylpyrrolidine", "Step 2: Introduction of fluorine and trifluoromethyl groups", "a. Reaction of (3S,4S)-3-(3-trifluoromethylphenyl)-1-hydroxy-4-phenylpyrrolidine with methylamine in the presence of acetic acid to form (3S,4S)-3-(3-trifluoromethylphenyl)-1-methyl-4-phenylpyrrolidine", "b. Reaction of (3S,4S)-3-(3-trifluoromethylphenyl)-1-methyl-4-phenylpyrrolidine with 2-fluorobenzaldehyde in the presence of acetic acid to form (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid", "Step 3: Addition of carboxamide group", "a. Conversion of (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid to the carboxamide form using N,N-dimethylformamide and diethyl ether in the presence of hydrochloric acid and sodium chloride to form (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide" ] }

CAS番号

2053901-33-8

製品名

(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

分子式

C19H16F4N2O2

分子量

380.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。